Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Description
Properties
Molecular Formula |
C16H29N3O2 |
|---|---|
Molecular Weight |
295.42 g/mol |
IUPAC Name |
tert-butyl 3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C16H29N3O2/c1-16(2,3)21-15(20)19-13-8-14(19)10-18(9-13)12-6-4-11(17)5-7-12/h11-14H,4-10,17H2,1-3H3 |
InChI Key |
IZWBCFKUDPGCAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CN(C2)C3CCC(CC3)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound is generally approached via:
- Construction of the 3,6-diazabicyclo[3.1.1]heptane core.
- Introduction of the tert-butyl carboxylate protecting group at the 6-position.
- Installation of the trans-4-aminocyclohexyl substituent at the 3-position.
The tert-butyl ester is commonly introduced via tert-butoxycarbonyl (Boc) protection of the carboxylic acid moiety, a standard method in synthetic organic chemistry to protect amines or carboxylic acids.
Reported Synthetic Procedure for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
A verified preparation of the tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate intermediate (which is a key precursor to the target compound) is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester (400 mg, 1.04 mmol) in DMF (2.5 mL) | Starting material dissolved in DMF |
| 2 | Dodecanethiol (500 μL, 2.09 mmol) and lithium hydroxide hydrate (88 mg, 2.09 mmol) added | Reaction mixture stirred at room temperature for 2 hours |
| 3 | Work-up: Dilution with hexanes-ethyl acetate (1:1), extraction with aqueous HCl, basification with NaOH to pH 13 | Extraction of product into organic layer |
| 4 | Extraction with methylene chloride-methanol (9:1), drying, filtration, concentration | Isolation of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate as white solid |
| Yield | 167 mg (81%) | High yield of pure intermediate |
This method highlights the use of a sulfonyl-protected bicyclic acid ester, base-mediated deprotection, and subsequent extraction to isolate the tert-butyl ester protected bicyclic amine.
Purification and Characterization
Purification of the final compound and intermediates typically involves:
- Extraction techniques using solvent systems such as hexanes-ethyl acetate, methylene chloride-methanol mixtures.
- Drying agents like anhydrous magnesium sulfate.
- Chromatographic methods (e.g., flash chromatography) may be employed to separate stereoisomers or remove impurities.
- Crystallization for final product isolation.
Characterization is usually confirmed by:
- NMR spectroscopy (1H, 13C) to verify the bicyclic framework and substituent positions.
- Mass spectrometry for molecular weight confirmation.
- Elemental analysis for purity.
- Optical rotation to confirm stereochemistry.
Data Table: Summary of Key Reagents and Conditions
| Step | Reagent/Intermediate | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid derivative | DMF | Stir at RT, 2 h with dodecanethiol, LiOH | 81% | Base-mediated deprotection and ester formation |
| 2 | tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | Hexanes-EtOAc, aqueous HCl | Extraction, basification to pH 13 | - | Organic extraction of product |
| 3 | Intermediate with leaving group at 3-position | Suitable solvent (e.g., MeOH, DCM) | Nucleophilic substitution or reductive amination with trans-4-aminocyclohexyl | Variable | Stereochemical control critical |
| 4 | Final product | Various | Purification by chromatography/crystallization | - | Confirmed by NMR, MS |
Research Findings and Considerations
- The tert-butyl ester protection is a well-established method for stabilizing carboxylic acids during multi-step syntheses and is compatible with various reaction conditions.
- The bicyclic 3,6-diazabicyclo[3.1.1]heptane scaffold provides rigidity, which is beneficial for stereochemical control during substitution reactions.
- The trans-4-aminocyclohexyl substituent introduces chirality and conformational constraints that require careful synthetic planning to achieve the desired stereochemistry.
- The use of lithium hydroxide hydrate and dodecanethiol in DMF is an effective method for deprotection and ester formation in the bicyclic system.
- Purity and stereochemical integrity are critical for biological activity; thus, analytical verification is essential.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, and biological relevance:
Pharmacological and Physicochemical Differences
- Receptor Affinity: Pyridinyl and anilino derivatives (e.g., Compound 36) exhibit subnanomolar affinity for α4β2 nAChRs due to aromatic π-π interactions .
- Lipophilicity : The benzyl derivative (logP ~2.5) is more lipophilic than the target compound (estimated logP ~1.8), impacting blood-brain barrier penetration .
- Metabolic Stability: The 4-aminocyclohexyl group may reduce oxidative metabolism compared to aryl-substituted analogs, as seen in where bulky substituents lower cytochrome P450 susceptibility.
Biological Activity
Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural attributes and biological activity. Its molecular formula is C10H18N2O2, and it has a molecular weight of 198.26 g/mol. This compound is characterized by its lipophilic nature, which enhances its bioavailability and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Reaction with tert-butyl alcohol : In the presence of coupling agents like dicyclohexylcarbodiimide (DCC), this method yields the desired tert-butyl ester.
- Use of dimethyl sulfoxide (DMSO) : Potassium carbonate acts as a base to facilitate reactions under controlled temperatures, achieving high purity products.
Biological Activity
Preliminary studies indicate that this compound may interact with various biological targets, potentially influencing neurotransmission and metabolic pathways. The specific biological activities include:
- Receptor Binding : Initial data suggest binding to certain receptors involved in neurotransmission.
- Enzyme Interaction : Potential modulation of enzymes related to metabolic processes.
Further research utilizing techniques such as molecular docking and binding assays is necessary to elucidate the interaction profiles of this compound with biological systems.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with structurally related compounds based on their similarity indices and biological activities:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (R)-tert-Butyl 2-propylpiperazine-1-carboxylate | 1212252-88-4 | 0.96 |
| (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | 1263078-12-1 | 0.96 |
| (R)-1-N-Boc-3-Methylaminopiperidine | 203941-94-0 | 0.96 |
| (S)-tert-Butyl methyl(piperidin-3-yl)carbamate | 309962-63-8 | 0.96 |
| tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 149771-44-8 | 0.94 |
These comparisons highlight the structural similarities yet distinct functional profiles that may influence their respective biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
